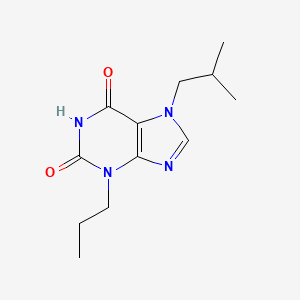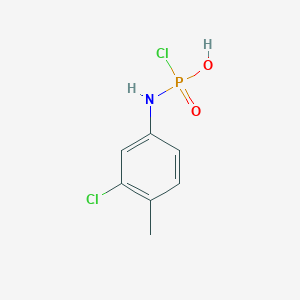
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a 3-chloro-4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid typically involves the reaction of 3-chloro-4-methylaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Phosphorus oxychloride→N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidic acids.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)phosphoramidochloridic acid
- N-(4-Methylphenyl)phosphoramidochloridic acid
- N-(3-Bromo-4-methylphenyl)phosphoramidochloridic acid
Uniqueness
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
91467-52-6 |
|---|---|
Molekularformel |
C7H8Cl2NO2P |
Molekulargewicht |
240.02 g/mol |
IUPAC-Name |
chloro-N-(3-chloro-4-methylphenyl)phosphonamidic acid |
InChI |
InChI=1S/C7H8Cl2NO2P/c1-5-2-3-6(4-7(5)8)10-13(9,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
VYINBIXPIGODIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NP(=O)(O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


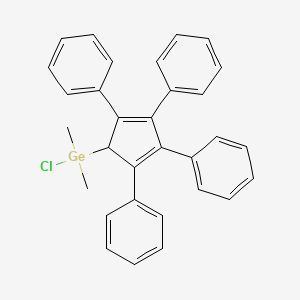
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
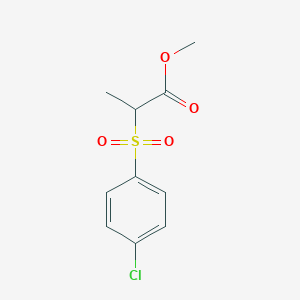
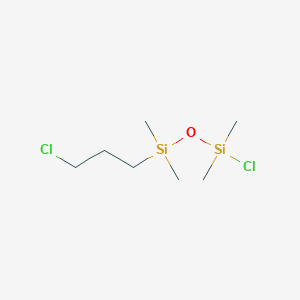
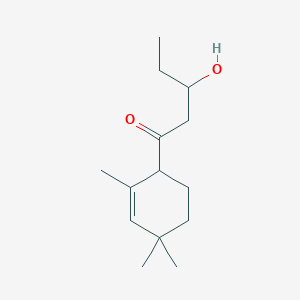
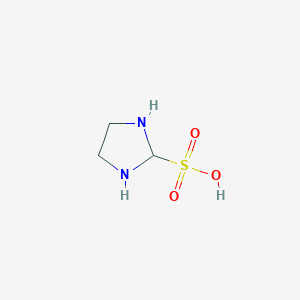
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
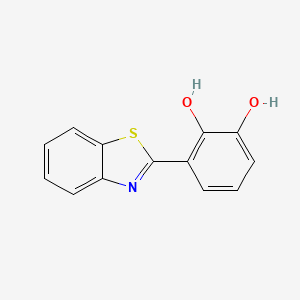
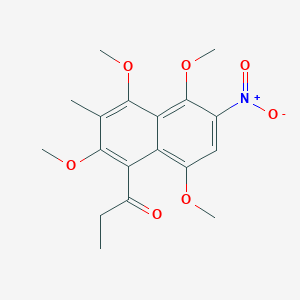
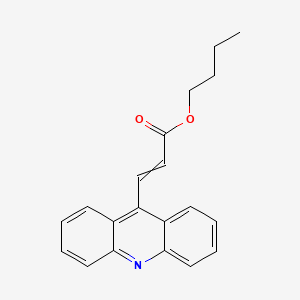
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

